molecular formula C18H17BrN2OS B5135383 2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide

2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide

Cat. No. B5135383
M. Wt: 389.3 g/mol
InChI Key: AZPCCQVVLZMSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action is similar to that of many other anticancer agents.
Biochemical and Physiological Effects
Studies have also investigated the biochemical and physiological effects of 2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide. One study found that the compound had a significant effect on the expression of certain genes involved in cancer cell growth and proliferation. Additionally, it was found to inhibit the activity of certain enzymes involved in cancer cell metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide in lab experiments is its potential as an anticancer agent. This makes it a promising candidate for further research in this area. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it more difficult to optimize its effectiveness.

Future Directions

For research include further investigation into its potential as an anticancer agent and its applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide involves a multi-step process. The first step is the reaction of 2-bromoacetophenone with 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with an amine to produce the desired compound.

Scientific Research Applications

2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on certain cancer cell lines, making it a promising candidate for further research in this area.

properties

IUPAC Name

2-bromo-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-2-11-7-8-12-14(10-20)18(23-16(12)9-11)21-17(22)13-5-3-4-6-15(13)19/h3-6,11H,2,7-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPCCQVVLZMSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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